Diphenhydramine-d3
CAS No.: 170082-18-5
Cat. No.: VC0168529
Molecular Formula: C17H18D3NO
Molecular Weight: 258.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170082-18-5 |
---|---|
Molecular Formula | C17H18D3NO |
Molecular Weight | 258.37 |
IUPAC Name | 2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine |
Standard InChI | InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3 |
SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
Diphenhydramine-d3 possesses distinctive chemical characteristics that differentiate it from its non-deuterated counterpart:
The compound maintains the core structure of diphenhydramine, which consists of two phenyl rings connected to a central carbon atom, with the deuterium atoms likely positioned on the nitrogen-methyl groups. This selective deuteration provides a mass shift that can be readily detected by mass spectrometric techniques while preserving the pharmacological and chemical properties of the parent compound .
Analytical Applications and Research Methodologies
Role as Internal Standard in Bioanalytical Methods
Diphenhydramine-d3 serves as a crucial internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of diphenhydramine in biological matrices. The use of this deuterated analog compensates for variations in sample preparation, chromatographic separation, and detection response, thereby enhancing the accuracy and precision of analytical results .
In validated LC-MS/MS methods, researchers monitor specific mass transitions: diphenhydramine (m/z 256 to m/z 167) and diphenhydramine-D3 (m/z 259 to m/z 167.2) using multiple reaction monitoring. This approach allows for the precise quantification of diphenhydramine in complex biological matrices such as plasma and tissue samples .
Method Validation Parameters
The application of diphenhydramine-d3 as an internal standard has enabled the development of robust analytical methods with impressive performance characteristics:
These validation parameters demonstrate the high quality and reliability of analytical methods employing diphenhydramine-d3, supporting its critical role in pharmaceutical and clinical research .
Pharmacokinetic Studies and Research Applications
Pharmacokinetic Analysis of Diphenhydramine
Diphenhydramine-d3 has been instrumental in elucidating the pharmacokinetic profile of diphenhydramine through quantitative analysis in various biological matrices. Studies utilizing this internal standard have revealed comprehensive pharmacokinetic parameters of diphenhydramine:
These pharmacokinetic parameters, determined using methods employing diphenhydramine-d3 as an internal standard, align with literature-reported values, confirming the reliability of this approach in pharmacokinetic research .
Novel Research Applications in Dermal Detection
Recent innovative research has employed diphenhydramine-d3 to investigate the detection of systemically administered drugs on skin surfaces. In these studies, diphenhydramine was detected on various skin sites (forehead, upper back, and forearm) with characteristic delay patterns compared to plasma detection:
Sampling Location | Initial Detection Time | Peak Detection Time | Reference |
---|---|---|---|
Plasma | 30 minutes | 2 hours | |
Forehead | 1.5 hours | 10 hours | |
Upper Back | 4 hours | 10 hours | |
Forearm | 4 hours | 24 hours |
These findings, facilitated by analytical methods using diphenhydramine-d3, provide valuable insights into the potential for non-invasive drug monitoring through skin sampling, representing a significant advancement in clinical pharmacology and therapeutic drug monitoring .
Metabolism and Comparative Analysis
Metabolic Pathways of Diphenhydramine
While diphenhydramine-d3 itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the metabolic pathways of diphenhydramine provides context for its applications. Diphenhydramine undergoes extensive first-pass metabolism through two successive N-demethylations:
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Diphenhydramine → N-desmethyldiphenhydramine (first demethylation)
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N-desmethyldiphenhydramine → N,N-didesmethyldiphenhydramine (second demethylation)
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Further metabolism to acetyl derivatives and oxidation products
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Conjugation with glycine and glutamine for urinary excretion
The use of diphenhydramine-d3 in analytical methods has helped identify these metabolites in biological samples, contributing to our understanding of diphenhydramine's pharmacokinetic profile .
Related Deuterated Analogs
In addition to diphenhydramine-d3, researchers have synthesized other deuterated analogs for specialized analytical applications:
Compound | Molecular Formula | Molecular Weight | CAS Number | Reference |
---|---|---|---|---|
N-Desmethyl Diphenhydramine-d3 Hydrochloride | C₁₆H₂₀ClNO | 280.81 g/mol | 1794759-12-8 | |
Diphenhydramine-d6 HCl | C₁₇H₁₅D₆NO·HCl | 297.86 g/mol | 1189986-72-8 |
These related compounds serve specific functions in metabolite identification and quantification, complementing the use of diphenhydramine-d3 in comprehensive pharmacokinetic analyses .
Future Research Directions and Implications
The continued development and application of diphenhydramine-d3 hold promising implications for several research areas:
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Advanced metabolomic profiling of diphenhydramine and related antihistamines
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Development of novel non-invasive drug detection methods using skin sampling techniques
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Improved therapeutic drug monitoring strategies for antihistamines
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Enhanced understanding of pharmacokinetic variations across different populations and age groups
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Refined analytical methods with increased sensitivity and specificity for diphenhydramine detection
These potential research directions underscore the ongoing significance of diphenhydramine-d3 in pharmaceutical analysis and clinical pharmacology .
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